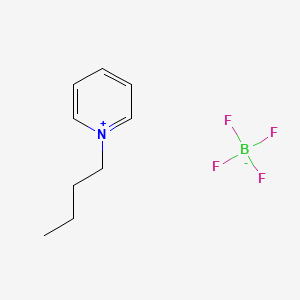
1-Butylpyridinium Tetrafluoroborate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-butylpyridinium tetrafluoroborate involves the reaction of pyridine with 1-bromobutane and sodium tetrafluoroborate. An intermediate, N-butylbromopyridine, is first synthesized under optimal conditions, including a specific molar ratio of reactants, solvent, temperature, and reaction time, leading to a high yield of the intermediate. The target compound is then obtained through an anion exchange process, achieving a high yield under carefully controlled conditions, as confirmed by NMR analysis (Feng-ping, 2009).
Molecular Structure Analysis
The molecular structure of 1-butylpyridinium tetrafluoroborate has been elucidated through density functional theory (DFT) calculations and molecular dynamic (MD) simulations. These studies reveal the ion pair configurations, highlighting the significant role of electrostatic attractions and hydrogen bond interactions between ions. The spatial distribution of anions and cations demonstrates a strong long-range ordered structure, with a T-shaped orientation playing a crucial role in interactions. This analysis provides insight into the physicochemical properties of the ionic liquid and aids in the design of new pyridinium-based ionic liquids (Sun et al., 2010).
Chemical Reactions and Properties
1-Butylpyridinium tetrafluoroborate participates in various chemical reactions, such as the Suzuki cross-coupling reaction, where it serves as an electrophilic coupling partner, yielding excellent product yields with a wide range of boronic acids. The ionic liquid's inherent properties significantly enhance the reaction rate and yields of these reactions, demonstrating its utility as a recyclable alternative to traditional solvents (Buszek & Brown, 2007).
Applications De Recherche Scientifique
Thermophysical Properties Analysis
1-Butylpyridinium Tetrafluoroborate has been extensively studied for its thermophysical properties. Bandrés et al. (2010) and (2009) conducted detailed analyses of its densities, refractive indices, speeds of sound, viscosities, surface tensions, heat capacities, and thermal properties across various temperatures. They highlighted the influence of different anions and compared the properties of 1-butylpyridinium tetrafluoroborate with its isomers, shedding light on the relationship between structural characteristics and properties of ionic liquids (Bandrés, Royo, Gascón, Castro, & Lafuente, 2010); (Bandrés, Pera, Martín, Castro, & Lafuente, 2009).
Role as a Green Solvent in Organic Reactions
This compound has been used as a "green" recyclable solvent in various organic reactions. For instance, Yan, Chen, and Zheng (2003) demonstrated its application in the oxidative dimerisation of thioamides, providing an environmentally benign method for synthesizing 3,5-diaryl-1,2,4-thiadiazoles (Yan, Chen, & Zheng, 2003). Similarly, Xie, Chen, and Zheng (2002) utilized 1-Butylpyridinium Tetrafluoroborate for cyclocondensation of alpha-tosyloxyketones, noting significant rate enhancements and improved yields (Xie, Chen, & Zheng, 2002).
Ionic Conductivity and Aggregation Behavior
The ionic conductivity behavior of 1-Butylpyridinium Tetrafluoroborate has been studied by Bandrés et al. (2010). They explored its temperature-dependent ionic conductivity, providing insights into its transport properties and structural characteristics (Bandrés, Montaño, Gascón, Cea, & Lafuente, 2010). Additionally, Bandrés et al. (2009) characterized its aggregation behavior in aqueous solutions, contributing to understanding the molecular interactions and potential applications of this ionic liquid (Bandrés, Meler, Giner, Cea, & Lafuente, 2009).
Application in Energy Storage
1-Butylpyridinium Tetrafluoroborate has also found application in the field of energy storage. Diaw et al. (2005) investigated its use in mixed ionic liquid electrolytes for lithium batteries, examining aspects like viscosities, conductivities, and electrochemical windows, crucial for the development of advanced energy storage systems (Diaw, Chagnes, Carré, Willmann, & Lemordant, 2005).
Molecular Dynamics and Simulation Studies
The molecular structure and dynamics of 1-Butylpyridinium Tetrafluoroborate have been explored using quantum chemistry and molecular dynamic simulations. Sun et al. (2010) provided detailed insights into its ion pair configurations, stability, and H-bond interactions, which are essential for understanding its physicochemical properties and designing new ionic liquids (Sun, Qiao, Zhang, & Liu, 2010).
Safety And Hazards
1-Butylpyridinium Tetrafluoroborate is harmful if swallowed and causes severe skin burns and eye damage . It should be handled with care, avoiding contact with skin and eyes, and avoiding inhalation of dust or vapor . It should be stored in a well-ventilated place and kept in a tightly closed container .
Propriétés
IUPAC Name |
1-butylpyridin-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.BF4/c1-2-3-7-10-8-5-4-6-9-10;2-1(3,4)5/h4-6,8-9H,2-3,7H2,1H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWDQAHXRCBPEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+]1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049241 | |
| Record name | 1-Butylpyridinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butylpyridinium Tetrafluoroborate | |
CAS RN |
203389-28-0 | |
| Record name | 1-Butylpyridinium tetrafluoroborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203389280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butylpyridinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butylpyridinium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BUTYLPYRIDINIUM TETRAFLUOROBORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21Z67U731K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

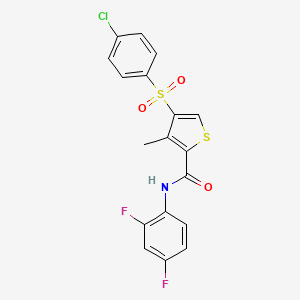
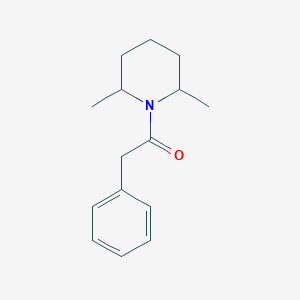
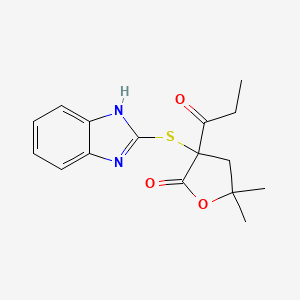
![1-[3-[(1-Chloro-2-naphthalenyl)oxy]propyl]imidazole](/img/structure/B1225085.png)
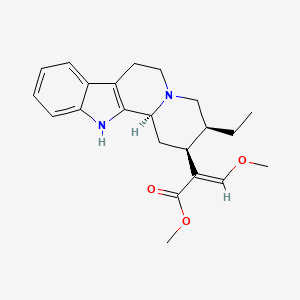
![1-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-2-[(4-chlorophenyl)methylthio]ethanone](/img/structure/B1225088.png)
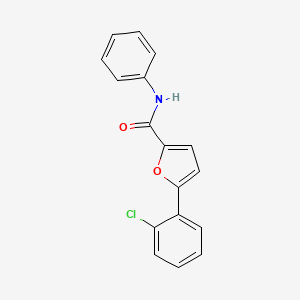
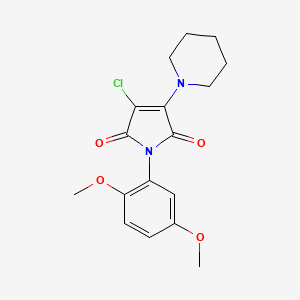
![4-{2-[(4-fluorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B1225092.png)
![3-[2-[(E)-[1-[2-(2-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid](/img/structure/B1225094.png)
![N-[(2S)-1-(1H-benzimidazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dimethoxybenzamide](/img/structure/B1225096.png)
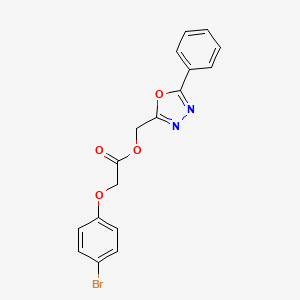
![(3-Hydroxyphenyl)-[4-(phenylmethyl)-1-piperazinyl]methanethione](/img/structure/B1225103.png)
![1-[2-[2-(2-Phenylphenoxy)ethoxy]ethyl]piperazine](/img/structure/B1225104.png)